Ethyl 2-(methylamino)-3-phenylpropanoate
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Overview
Description
Ethyl 2-(methylamino)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)-3-phenylpropanoate typically involves the esterification of 2-(methylamino)-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major products include 2-(methylamino)-3-phenylpropanoic acid or 2-(methylamino)-3-phenylpropanone.
Reduction: The primary product is 2-(methylamino)-3-phenylpropanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Ethyl 2-(methylamino)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylamino)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(Methylamino)-3-phenylpropanol: Similar structure but with an alcohol group instead of an ester.
2-(Methylamino)-3-phenylpropanone: Similar structure but with a ketone group instead of an ester.
Uniqueness
Ethyl 2-(methylamino)-3-phenylpropanoate is unique due to its ester functional group, which imparts different chemical properties compared to its analogs. The ester group makes it more lipophilic, potentially affecting its solubility, reactivity, and biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-(methylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBBIWXYBRHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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